molecular formula C28H31N3O2 B249970 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide

Número de catálogo B249970
Peso molecular: 441.6 g/mol
Clave InChI: PKINNKVVZRSOIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders. BPN14770 is a promising candidate for the development of new drugs for the treatment of cognitive disorders.

Mecanismo De Acción

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic AMP (cAMP), a signaling molecule that plays a critical role in various cellular processes, including learning and memory. By inhibiting PDE4D, N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and physiological effects:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve learning and memory, reduce anxiety, and improve social behavior. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in lab experiments. It has not yet been tested in humans, which means that its safety and efficacy in humans are not yet fully understood. Additionally, the mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Direcciones Futuras

There are several future directions for research on N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide. One direction is to further investigate its potential therapeutic effects in Alzheimer's disease and other cognitive disorders. Another direction is to investigate its effects on other signaling pathways and cellular processes. Additionally, research could be done to determine the safety and efficacy of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide in humans, which could lead to its development as a new drug for the treatment of cognitive disorders.

Métodos De Síntesis

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide is synthesized using a multi-step process that involves the reaction of 4-benzhydryl-1-piperazinecarboxylic acid with butanoyl chloride. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.

Aplicaciones Científicas De Investigación

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide has also been shown to improve social behavior in animal models of Fragile X syndrome.

Propiedades

Fórmula molecular

C28H31N3O2

Peso molecular

441.6 g/mol

Nombre IUPAC

N-[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]butanamide

InChI

InChI=1S/C28H31N3O2/c1-2-11-26(32)29-25-17-10-9-16-24(25)28(33)31-20-18-30(19-21-31)27(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-10,12-17,27H,2,11,18-21H2,1H3,(H,29,32)

Clave InChI

PKINNKVVZRSOIJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canónico

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.